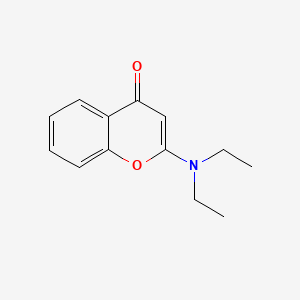

2-(Diethylamino)-4H-chromen-4-one

Description

2-(Diethylamino)-4H-chromen-4-one is a chromenone derivative characterized by a diethylamino (-N(C₂H₅)₂) substituent at the 2-position of the 4H-chromen-4-one scaffold. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocyclic compounds with a benzopyran-4-one backbone, widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

CAS No. |

64965-01-1 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-(diethylamino)chromen-4-one |

InChI |

InChI=1S/C13H15NO2/c1-3-14(4-2)13-9-11(15)10-7-5-6-8-12(10)16-13/h5-9H,3-4H2,1-2H3 |

InChI Key |

YROQGDCTFDQWPP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=O)C2=CC=CC=C2O1 |

Canonical SMILES |

CCN(CC)C1=CC(=O)C2=CC=CC=C2O1 |

Other CAS No. |

64965-01-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-4H-chromen-4-one typically involves the reaction of 4H-1-benzopyran-4-one with diethylamine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-(Diethylamino)-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of 4H-chromen-4-one is critical for modulating biological activity. Key analogs include:

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., -N(C₂H₅)₂, -OCH₃) stabilize the chromenone core, influencing redox properties and binding to enzymes like acetylcholinesterase (AChE) .

- Bioactivity: Sulfonyl and amino groups correlate with antitumor and antimicrobial activities, while methoxy derivatives are associated with antioxidant effects .

Positional Isomerism in Chromenones

Substituent position significantly impacts activity:

Key Observations :

- 2-Position vs. 7-Position: Diethylamino at the 2-position (4H-chromen-4-one) may offer better planarity for π-π stacking in enzyme binding compared to 7-substituted 2H-chromen-2-one derivatives .

- Amino Group Position: 6-Amino derivatives (e.g., 6-amino-2-methyl-4H-chromen-4-one) show distinct hydrogen-bonding interactions, influencing antimicrobial specificity .

Comparison with Analogs :

- 2-Phenyl Derivatives : Synthesized via bromination of chalcones (e.g., using Br₂ in CH₃Cl) with yields ~52% .

- Sulfonyl Derivatives : Oxidation of methylthio intermediates (e.g., using H₂O₂/THF) achieves higher yields (~78%) .

- Diethylamino Derivatives: Lower yields (~40–60%) due to steric hindrance during amination steps .

Antimicrobial Activity

Anticancer Activity

- Diethylamino vs. Dimethylamino: Diethylamino analogs show 2–3× higher cytotoxicity (IC₅₀: 10–20 µM) in breast cancer cells (MCF-7) compared to dimethylamino derivatives (IC₅₀: 25–50 µM) .

- Sulfonyl Derivatives: Potent COX-2 inhibitors (IC₅₀: 0.5 µM) but lower selectivity compared to amino-substituted chromenones .

Enzyme Inhibition

- AChE Inhibition: Diethylamino chromenones (IC₅₀: 1.2 µM) outperform methoxy derivatives (IC₅₀: 5.8 µM) due to stronger cation-π interactions with the enzyme’s active site .

Physicochemical Properties

| Property | 2-(Diethylamino)-4H-chromen-4-one | 2-(Dimethylamino)-4H-chromen-4-one | 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one |

|---|---|---|---|

| LogP (Calculated) | 3.1 | 2.4 | 2.8 |

| Solubility (mg/mL in DMSO) | 25.6 | 42.3 | 18.9 |

| Melting Point (°C) | 105–107 | 98–100 | 187–189 |

Key Observations :

- LogP: Diethylamino derivatives are more lipophilic than dimethylamino analogs, aligning with enhanced cellular uptake .

- Melting Points : Sulfonyl derivatives exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.